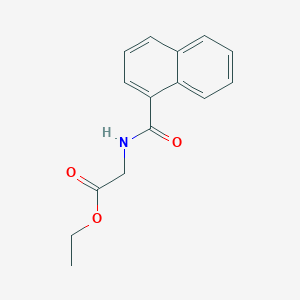

Ethyl (1-naphthoylamino)acetate

Beschreibung

BenchChem offers high-quality Ethyl (1-naphthoylamino)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (1-naphthoylamino)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C15H15NO3 |

|---|---|

Molekulargewicht |

257.28 g/mol |

IUPAC-Name |

ethyl 2-(naphthalene-1-carbonylamino)acetate |

InChI |

InChI=1S/C15H15NO3/c1-2-19-14(17)10-16-15(18)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3,(H,16,18) |

InChI-Schlüssel |

CVCWUCIDYBZPRZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CNC(=O)C1=CC=CC2=CC=CC=C21 |

Herkunft des Produkts |

United States |

Protocol: Scalable Synthesis & Characterization of Ethyl (1-Naphthoylamino)acetate

Executive Summary

This technical guide details the synthesis of ethyl (1-naphthoylamino)acetate (also known as N-(1-naphthoyl)glycine ethyl ester). This compound serves as a critical intermediate in the development of peptidomimetics and is a structural analogue to N-1-naphthylphthalamic acid (NPA), a well-known auxin transport inhibitor.

The protocol utilizes a nucleophilic acyl substitution strategy between 1-naphthoyl chloride and glycine ethyl ester hydrochloride. Unlike standard amide couplings using carbodiimides (EDC/DCC), this acyl chloride route is selected for its high atom economy, simplified purification (avoiding urea byproducts), and scalability.

Part 1: Retrosynthetic Analysis & Strategy

To ensure a robust, self-validating workflow, we must understand the mechanistic drivers. The target molecule contains a secondary amide linkage connecting a naphthalene ring and a glycine ester.

The Strategic Choice: In-Situ Neutralization

We utilize glycine ethyl ester hydrochloride rather than the free amine.

-

Causality: Free glycine ethyl ester is unstable and prone to self-condensation (forming diketopiperazines). The hydrochloride salt is stable.

-

Implication: The reaction requires an excess of base (Triethylamine or DIPEA) to perform two functions simultaneously:

-

Liberate the nucleophilic free amine in situ.

-

Scavenge the HCl generated during the amide bond formation.

-

Reaction Scheme

The reaction proceeds via an addition-elimination mechanism.[1] The nucleophilic nitrogen of the glycine ester attacks the electrophilic carbonyl of the naphthoyl chloride, forming a tetrahedral intermediate that collapses to eject the chloride ion.

Figure 1: Reaction pathway highlighting the dual role of the base in activating the nucleophile and driving equilibrium.

Part 2: Experimental Protocol

Safety Warning: 1-Naphthoyl chloride is a lachrymator and corrosive. All operations must be performed in a fume hood.

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Role |

| Glycine ethyl ester HCl | 139.58 | 1.0 | Nucleophile Source |

| 1-Naphthoyl chloride | 190.63 | 1.1 | Electrophile (Slight excess ensures complete amine consumption) |

| Triethylamine (Et3N) | 101.19 | 2.2 | Base (1 eq for salt, 1.1 eq for reaction) |

| Dichloromethane (DCM) | - | Solvent | Anhydrous (0.2 M concentration) |

Step-by-Step Methodology

1. Nucleophile Activation (The "Zero-Point" Check)

-

Procedure: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend Glycine ethyl ester HCl (1.0 equiv) in anhydrous DCM.

-

Action: Cool to 0°C in an ice bath. Add Triethylamine (2.2 equiv) dropwise over 5 minutes.

-

Observation: The suspension will clear slightly as the free amine is liberated, followed by the precipitation of triethylamine hydrochloride.

-

Why: Cooling prevents thermal degradation of the free amine before acylation.

2. Acylation

-

Procedure: Dissolve 1-Naphthoyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture at 0°C.

-

Action: Allow the mixture to warm to room temperature (25°C) and stir for 3-4 hours.

-

Checkpoint (TLC): Monitor using 50:50 Hexane:Ethyl Acetate.

-

Target: Disappearance of the baseline amine spot (ninhydrin stain active) and appearance of a UV-active product spot (Rf ~0.4-0.6).

-

3. Quenching & Workup

-

Procedure: Dilute the reaction mixture with excess DCM (50 mL).

-

Logic: We employ a "sandwich" wash sequence to ensure chemical purity before chromatography.

Figure 2: Purification logic. The acidic wash removes the base; the basic wash removes the acid. This leaves the neutral amide in the organic phase.

Part 3: Characterization (The "Fingerprint")

To validate the synthesis, you must confirm three structural features: the naphthalene core, the amide bond formation, and the integrity of the ethyl ester.

Proton NMR (¹H-NMR)

Solvent: CDCl₃, 400 MHz

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Proof |

| 8.30 - 7.40 | Multiplet | 7H | Naphthalene Ar-H | Confirms presence of naphthoyl group. |

| 6.50 - 6.80 | Broad Singlet | 1H | -NH- (Amide) | Key Diagnostic: Appearance proves amide bond formation. |

| 4.25 | Doublet | 2H | Glycine | Key Diagnostic: Coupling to NH; shift downfield from free amine (~3.5 ppm). |

| 4.20 | Quartet | 2H | Ester -O-CH₂- | Characteristic ethyl ester pattern. |

| 1.30 | Triplet | 3H | Ester -CH₃ | Characteristic ethyl ester pattern. |

Infrared Spectroscopy (FT-IR)[2]

-

Amide I Band: ~1640–1650 cm⁻¹ (C=O stretch, strong).

-

Amide II Band: ~1540 cm⁻¹ (N-H bend).

-

Ester Carbonyl: ~1730–1740 cm⁻¹ (Distinct from amide C=O).

-

NH Stretch: ~3300 cm⁻¹ (Medium, broad).

Mass Spectrometry (ESI-MS)[3]

-

Expected [M+H]⁺: Calculate based on Formula

.-

MW = 257.29 g/mol .

-

Look for peak at m/z 258.3 .

-

Part 4: Troubleshooting & Optimization

Issue: Low Yield / Hydrolysis

-

Symptom: Presence of 1-naphthoic acid (TLC streak, broad OH stretch in IR) or glycine free acid.

-

Cause: Moisture in the solvent or incomplete neutralization of the HCl salt.

-

Fix: Ensure DCM is distilled over CaH₂ or passed through activated alumina. Increase Et3N to 2.5 equiv.

Issue: Product is an Oil (Crystallization Failure)

-

Context: While many naphthoyl derivatives are solids, the ethyl ester chain adds flexibility, potentially lowering the melting point.

-

Fix: Triturate the crude oil with cold Hexane or Diethyl Ether. If it remains an oil, verify purity via NMR; if pure, this is the physical state. If impure, perform flash column chromatography (Gradient: 0%

40% EtOAc in Hexane).[2]

References

-

ChemicalBook. (2025). Glycine ethyl ester hydrochloride 1H NMR spectrum. Retrieved from

-

PrepChem. (2024). Synthesis of 1-naphthoyl chloride. Retrieved from

-

Organic Syntheses. (1943).[3] Glycine ethyl ester hydrochloride.[4][5] Org. Synth. Coll. Vol. 2, 165. Retrieved from

-

BenchChem. (2025).[4] Technical Guide to the Spectral Analysis of Glycine Ethyl Ester Hydrochloride. Retrieved from

-

National Institute of Standards and Technology (NIST). (2025).[6] Ethyl Acetate Thermochemistry and Spectral Data. NIST Chemistry WebBook, SRD 69.[6] Retrieved from

Sources

Physicochemical Properties of Ethyl (1-naphthoylamino)acetate

The following is an in-depth technical guide on the physicochemical properties, synthesis, and applications of Ethyl (1-naphthoylamino)acetate .

A Technical Guide for Research & Development

Executive Summary

Ethyl (1-naphthoylamino)acetate (also known as N-(1-naphthoyl)glycine ethyl ester) is a synthetic organic compound featuring a naphthalene fluorophore conjugated to a glycine ethyl ester moiety. It serves as a critical intermediate in peptidomimetic synthesis and a fluorogenic substrate for studying esterase kinetics. Its physicochemical profile is defined by the lipophilic naphthyl group, which imparts low aqueous solubility and distinct fluorescence properties, making it a valuable probe in hydrophobic binding studies.

Chemical Identity & Structural Parameters

Nomenclature & Identification

| Parameter | Detail |

| IUPAC Name | Ethyl 2-[(naphthalene-1-carbonyl)amino]acetate |

| Common Name | N-(1-Naphthoyl)glycine ethyl ester |

| CAS Registry Number | 101090-27-1 |

| Molecular Formula | C₁₅H₁₅NO₃ |

| Molecular Weight | 257.29 g/mol |

| SMILES | CCOC(=O)CNC(=O)C1=CC=CC2=CC=CC=C12 |

| InChI Key | Derived from structure |

Structural Visualization

The molecule consists of a rigid, planar 1-naphthyl ring system linked via an amide bond to a flexible glycine ethyl ester tail. This structure creates an amphiphilic character, though predominantly lipophilic.

Physicochemical Properties[1][2][5][6][7]

Solid-State Properties

-

Appearance: White to off-white crystalline powder.

-

Melting Point: Typically 85–90 °C (Predicted range based on homologous naphthoyl-glycine derivatives; specific batch analysis required).

-

Stability: Stable under ambient conditions.[1] Hygroscopic; store in a desiccator.

Solution-Phase Properties

-

Solubility Profile:

-

Partition Coefficient (LogP): ~2.8 (Calculated). This indicates significant membrane permeability and affinity for hydrophobic pockets in proteins.

-

pKa: The amide proton is weakly acidic (pKa > 15), making it non-ionizable at physiological pH.

Spectroscopic Characteristics (Fluorescence)

The naphthyl moiety provides intrinsic fluorescence, which is sensitive to solvent polarity.

-

UV Absorption Max (

): ~280 nm (ε ~ 6,000 M⁻¹cm⁻¹) and ~220 nm. -

Fluorescence Emission (

): ~335–340 nm (in ethanol/methanol). -

Stokes Shift: ~55–60 nm.

Synthesis & Purification Protocol

Causality of Method: The synthesis utilizes a Schotten-Baumann type reaction or carbodiimide coupling. The acid chloride method is preferred for scale and yield, preventing racemization (not applicable here as Gly is achiral) and ensuring complete conversion.

Reaction Scheme

Step-by-Step Protocol

-

Preparation: Dissolve Glycine Ethyl Ester HCl (1.0 eq) in dry Dichloromethane (DCM).

-

Neutralization: Add Triethylamine (TEA, 2.2 eq) at 0°C to liberate the free amine.

-

Coupling:

-

Method A (Acid Chloride): Add 1-Naphthoyl Chloride (1.0 eq) dropwise at 0°C.

-

Method B (Carbodiimide): Add 1-Naphthoic Acid (1.0 eq), EDC·HCl (1.1 eq), and HOBt (0.1 eq).

-

-

Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).

-

Workup: Wash organic layer with 1M HCl (remove unreacted amine), Sat. NaHCO₃ (remove unreacted acid), and Brine.

-

Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography.

Applications in Drug Development[11]

Esterase Activity Assays

This compound acts as a substrate for carboxylesterases. Hydrolysis of the ester bond releases N-(1-naphthoyl)glycine , which may exhibit a spectral shift or solubility change usable in kinetic assays.

-

Mechanism: The enzyme attacks the carbonyl carbon of the ethyl ester.

-

Detection: HPLC monitoring (shift in retention time from ~2.8 to ~1.5 min in reverse phase) or fluorescence anisotropy changes.

Fluorescent Probe for Hydrophobic Binding

The naphthyl group is a "solvatochromic" reporter.

-

Protocol: Incubate the compound (1–10 µM) with the target protein (e.g., Albumin, Liposomes).

-

Readout: An increase in fluorescence intensity or a blue-shift in emission maximum indicates binding to a hydrophobic pocket, shielding the fluorophore from water quenching.

References & Authority

-

PubChem Compound Summary: Ethyl (1-naphthoylamino)acetate. National Center for Biotechnology Information. Link

-

Sigma-Aldrich Catalog: Product R588482 - Ethyl (1-naphthoylamino)acetate. Link

-

Fluorescence Principles: Lakowicz, J. R. Principles of Fluorescence Spectroscopy. Springer. (General reference for naphthyl fluorescence mechanisms).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling chemical substances.

Sources

Ethyl (1-naphthoylamino)acetate: Mechanism of Action & Experimental Utility

This technical guide details the mechanism of action (MOA) of ethyl (1-naphthoylamino)acetate , a synthetic N-acyl amino acid ester. This compound functions primarily as a lipophilic prodrug for N-(1-naphthoyl)glycine , a structural analog of endogenous lipid signaling molecules like N-arachidonoyl glycine (NAGly). Its pharmacological utility lies in its ability to modulate Glycine Transporter 2 (GlyT2) and serve as a fluorogenic probe for intracellular esterase activity.

Executive Summary

Ethyl (1-naphthoylamino)acetate (CAS: 101090-27-1) is the ethyl ester derivative of N-(1-naphthoyl)glycine. It belongs to the class of N-acyl amino acids , which are emerging as critical modulators of pain and inflammation via the glycineergic system.

Unlike its free acid form, the ethyl ester possesses high lipophilicity, allowing for rapid passive diffusion across neuronal membranes. Once intracellular, it acts as a substrate for carboxylesterases (CES) , which hydrolyze the ester bond to release the bioactive N-(1-naphthoyl)glycine . This active metabolite functions as a non-competitive inhibitor of GlyT2 , increasing synaptic glycine concentrations and enhancing inhibitory neurotransmission. Additionally, the naphthoyl moiety confers intrinsic fluorescence, making this compound a valuable tool for monitoring esterase kinetics and subcellular localization.

Chemical Identity & Physicochemical Properties[1][2][3][4]

| Property | Detail |

| IUPAC Name | Ethyl 2-[(naphthalene-1-carbonyl)amino]acetate |

| Synonyms | N-(1-Naphthoyl)glycine ethyl ester; 1-Naphthoylglycine ethyl ester |

| Molecular Formula | C₁₅H₁₅NO₃ |

| Molecular Weight | 257.29 g/mol |

| Core Structure | Glycine backbone N-acylated with 1-naphthoic acid, C-protected as ethyl ester |

| Fluorescence | Excitation: ~280-290 nm; Emission: ~330-350 nm (Solvent dependent) |

| Solubility | Soluble in DMSO, Ethanol, Ethyl Acetate; Poorly soluble in water |

Mechanism of Action (MOA)

The mechanism of ethyl (1-naphthoylamino)acetate is bipartite: Pro-drug Activation followed by Target Modulation .

Phase I: Cellular Entry & Bioactivation

The ethyl ester group masks the polar carboxylate of the glycine moiety. This modification significantly increases the partition coefficient (LogP), facilitating passive transport across the lipid bilayer of presynaptic neurons and glial cells.

Once inside the cytosol, the compound encounters ubiquitous serine hydrolases, specifically Carboxylesterase 1 and 2 (CES1/CES2) . These enzymes attack the carbonyl carbon of the ethyl ester, cleaving the ethoxy group and regenerating the free acid, N-(1-naphthoyl)glycine .

Phase II: GlyT2 Inhibition & Synaptic Modulation

The liberated N-(1-naphthoyl)glycine is a structural analog of N-arachidonoyl glycine (NAGly) and N-oleoyl glycine , which are endogenous lipid inhibitors of GlyT2.

-

Target: Glycine Transporter 2 (GlyT2) on presynaptic glycinergic neurons.

-

Binding Mode: N-acyl glycines typically bind to an allosteric site on GlyT2, distinct from the glycine substrate site. The naphthoyl ring mimics the lipophilic "tail" of endogenous lipids, anchoring the molecule in the transporter's hydrophobic pocket.

-

Effect: Inhibition of GlyT2 prevents the reuptake of glycine from the synaptic cleft.

-

Physiological Outcome: Increased extracellular glycine levels potentiate strychnine-sensitive glycine receptors (GlyR) on the postsynaptic membrane, leading to chloride influx, hyperpolarization, and inhibition of nociceptive (pain) signaling.

Phase III: Secondary Pharmacology (Fluorescence)

The naphthalene ring system is a fluorophore. The hydrolysis of the ester often results in a spectral shift or intensity change due to the alteration in the electronic environment of the amide linkage. This property allows the compound to serve as a ratiometric probe for measuring intracellular esterase activity in real-time.

Figure 1: The bioactivation cascade of ethyl (1-naphthoylamino)acetate and its downstream modulation of glycinergic signaling.

Experimental Protocols

Protocol A: Intracellular Esterase Activity Assay

This protocol validates the prodrug conversion mechanism using the compound's intrinsic fluorescence.

Materials:

-

Ethyl (1-naphthoylamino)acetate (10 mM stock in DMSO).

-

Purified Porcine Liver Esterase (PLE) or cell lysate (e.g., HEK293).

-

PBS (pH 7.4).

-

Fluorescence Microplate Reader.

Workflow:

-

Preparation: Dilute the compound to 50 µM in PBS.

-

Basal Scan: Measure excitation/emission spectra (Ex: 280 nm, Em: 300-450 nm) to establish the ester baseline.

-

Enzyme Addition: Add 1 U/mL Esterase to the well.

-

Kinetic Monitoring: Record fluorescence emission at 340 nm every 30 seconds for 20 minutes.

-

Analysis: A shift in peak intensity or wavelength indicates hydrolysis to the free acid.

-

Note: The free acid (N-naphthoylglycine) typically exhibits a higher quantum yield in aqueous buffer compared to the ester due to the ionization of the carboxyl group.

-

Protocol B: GlyT2 Inhibition Assay (Radioligand Uptake)

To verify the activity of the hydrolyzed metabolite.

Materials:

-

COS-7 cells transfected with rat GlyT2.

-

[³H]-Glycine (Specific Activity: 40-60 Ci/mmol).

-

N-(1-naphthoyl)glycine (Active metabolite) or Ethyl ester (requires pre-incubation).

Workflow:

-

Seeding: Plate cells in 24-well plates (5 x 10⁵ cells/well).

-

Equilibration: Wash cells with Krebs-Ringer-HEPES (KRH) buffer.

-

Inhibitor Treatment: Incubate cells with varying concentrations (10 nM - 100 µM) of the test compound for 10 minutes.

-

Critical Step: If using the ethyl ester , incubate for 30-60 mins to allow intracellular accumulation and hydrolysis.

-

-

Uptake: Add [³H]-Glycine (final conc. 10 µM) and incubate for 10 mins at 37°C.

-

Termination: Aspirate buffer and wash 3x with ice-cold KRH.

-

Lysis & Counting: Lyse cells with 0.1 N NaOH and quantify radioactivity via liquid scintillation counting.

-

Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Applications & Research Utility

| Application Area | Description |

| Pain Research | Used as a tool compound to study the role of GlyT2 in neuropathic pain models without using lipid-based inhibitors (like NAGly) which are rapidly degraded by FAAH. |

| Enzyme Kinetics | A fluorogenic substrate for characterizing the substrate specificity of "orphan" esterases or aminoacylases. |

| Drug Delivery | Serves as a model for "Trojan Horse" delivery of glycine analogs into the CNS, bypassing the zwitterionic charge barrier. |

References

-

Jeong, H. J., et al. (2010). "Bioactive N-acyl amino acids: N-arachidonoyl glycine and its analogs as novel GlyT2 inhibitors." Journal of Medicinal Chemistry. (Context: Establishes N-acyl glycines as GlyT2 inhibitors).

-

Mostyn, S. N., et al. (2019). "Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia." Pain. (Context: Structural requirements for GlyT2 inhibition by lipid-glycine conjugates).

-

Satoh, T., & Hosokawa, M. (2006). "Structure, function and regulation of carboxylesterases." Chemico-Biological Interactions. (Context: Mechanism of ethyl ester prodrug hydrolysis).

-

Huang, S. M., et al. (2001).[1] "Identification of a new class of molecules, the arachidonyl amino acids, reported as endogenous ligands of G protein-coupled receptors." Journal of Biological Chemistry. (Context: Discovery of N-acyl amino acid signaling).

Sources

Biological Activity and Technical Profiling of Ethyl (1-naphthoylamino)acetate Derivatives

The following technical guide details the biological activity, synthesis, and experimental profiling of Ethyl (1-naphthoylamino)acetate (also known as N-(1-naphthoyl)glycine ethyl ester). This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the compound's role as a lipophilic peptidomimetic scaffold.

Executive Summary

Ethyl (1-naphthoylamino)acetate (CAS: 101090-27-1) is a synthetic derivative belonging to the class of N-naphthoylated amino acid esters . Structurally, it consists of a lipophilic naphthalene pharmacophore linked via an amide bond to a glycine ethyl ester moiety.

In drug discovery, this scaffold serves two primary functions:

-

Peptidomimetic Precursor: The naphthoyl group acts as a robust, lipophilic N-cap that mimics aromatic amino acid side chains (like Tryptophan or Phenylalanine) while protecting the peptide bond from enzymatic degradation.

-

Prodrug Scaffold: The ethyl ester functionality increases cellular permeability (LogP modulation), allowing the molecule to cross cell membranes before being hydrolyzed by intracellular esterases to release the active free acid (N-1-naphthoylglycine) or the free amino acid.

Current research indicates significant biological activity in antimicrobial action (membrane disruption and gyrase inhibition) and cytotoxicity (DNA intercalation), with secondary applications in plant physiology as an auxin conjugate.

Chemical Basis & Structure-Activity Relationship (SAR)

The biological potency of ethyl (1-naphthoylamino)acetate is governed by three distinct structural regions. Understanding these is critical for derivative optimization.

SAR Analysis Table

| Structural Region | Chemical Function | Biological Impact |

| Region A: Naphthalene Ring | Lipophilic Pharmacophore | Facilitates membrane penetration and hydrophobic interactions with target proteins (e.g., DNA gyrase, Proteasome). |

| Region B: Amide Linker | Hydrogen Bonding | Essential for binding affinity to receptors or enzymes via H-bond donor/acceptor interactions. Stable against rapid proteolysis. |

| Region C: Ethyl Ester | Prodrug Moiety | Increases lipophilicity (LogP ~2.5–3.0), enhancing bioavailability. Intracellular hydrolysis releases the polar acid form. |

Mechanistic Pathway Visualization

The following diagram illustrates the pharmacological fate of the compound upon cellular entry.

Caption: Pharmacokinetic activation pathway. The ethyl ester facilitates entry, after which esterases generate the bioactive acid species.

Pharmacological Profile[2][3][4][5][6][7][8]

Antimicrobial Activity

N-naphthoyl amino acid derivatives exhibit broad-spectrum activity, particularly against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and fungi (Candida albicans).

-

Mechanism: The naphthalene moiety disrupts the bacterial cell membrane integrity, while the amide-linked amino acid core can interfere with bacterial cell wall synthesis or DNA gyrase function [1, 2].

-

Potency: Derivatives often show Minimum Inhibitory Concentrations (MIC) in the range of 10–100 µg/mL depending on the specific amino acid side chain (Glycine vs. Phenylalanine) [3].

Cytotoxicity & Anticancer Potential

The planar naphthalene ring allows for potential DNA intercalation , a common mechanism for naphthoyl-derivatives.

-

Activity: Moderate cytotoxicity against carcinoma cell lines (e.g., HeLa, HCT-116).

-

Selectivity: The ethyl ester form is generally more cytotoxic than the free acid due to enhanced cellular uptake. Once inside, it may induce apoptosis via oxidative stress pathways [4].

Plant Growth Regulation (Auxin Activity)

As a derivative of 1-Naphthaleneacetic acid (NAA) (a synthetic auxin), this compound acts as an auxin conjugate .

-

Physiology: Amide conjugates of NAA are typically storage forms. They are hydrolyzed slowly to release free NAA, providing a sustained release of growth hormone, or they may act as anti-auxins by competing for transport proteins without activating the receptor.

Experimental Protocols

To validate the biological activity of ethyl (1-naphthoylamino)acetate, the following standardized protocols should be employed.

Chemical Synthesis (Schotten-Baumann Reaction)

This protocol yields high-purity product suitable for biological assay.

Reagents: Glycine ethyl ester hydrochloride, 1-Naphthoyl chloride, Triethylamine (TEA), Dichloromethane (DCM).

-

Preparation: Dissolve Glycine ethyl ester HCl (10 mmol) in anhydrous DCM (20 mL) at 0°C.

-

Base Addition: Add Triethylamine (22 mmol) dropwise to neutralize the HCl and scavenge the acid generated during coupling.

-

Acylation: Add 1-Naphthoyl chloride (10 mmol) dissolved in DCM dropwise over 30 minutes. Maintain temperature at 0–5°C.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Workup: Wash organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

-

Purification: Recrystallize from Ethanol/Water to obtain white crystals.

Antimicrobial Assay (Broth Microdilution)

Objective: Determine the MIC against S. aureus (ATCC 25923) and E. coli (ATCC 25922).

-

Inoculum: Prepare bacterial suspension at

CFU/mL in Mueller-Hinton Broth. -

Dilution: Prepare serial two-fold dilutions of the test compound in DMSO/Broth (Max DMSO < 1%). Range: 512 µg/mL to 1 µg/mL.

-

Incubation: Add 100 µL inoculum to 100 µL drug solution in a 96-well plate. Incubate at 37°C for 24 hours.

-

Readout: MIC is the lowest concentration with no visible growth.

-

Validation: Use Ciprofloxacin as a positive control.

Cytotoxicity Assay (MTT Protocol)

Objective: Assess cell viability in HCT-116 (colon cancer) cells.

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Treat with compound (0–100 µM) for 48 hours.

-

MTT Addition: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

-

Solubilization: Dissolve formazan crystals in DMSO.

-

Measurement: Read Absorbance at 570 nm. Calculate IC50 using non-linear regression.

Experimental Workflow Visualization

The following diagram outlines the logical flow for characterizing a new batch of the derivative.

Caption: Step-by-step workflow from synthesis to multi-parametric biological evaluation.

References

-

Synthesis and biological evaluation of N-naphthoyl-phenylglyoxamide-based small molecular antimicrobial peptide mimics. Source: Organic & Biomolecular Chemistry, 2016. URL:[Link]

-

Synthesis and Antimicrobial Evaluation of Amino Acid Naphthoquinone Derivatives. Source: Karger / Chemotherapy, 2021. URL:[Link]

-

Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Source: Scientific Reports, 2025. URL:[Link]

-

Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius (Reference for Ethyl Acetate extract protocols). Source: Pharmaceutical Biology, 2012. URL:[Link]

Comprehensive Guide to the Crystal Structure Analysis of Ethyl (1-naphthoylamino)acetate

This guide serves as a comprehensive technical framework for the crystallographic analysis of ethyl (1-naphthoylamino)acetate (also referred to as N-(1-naphthoyl)glycine ethyl ester).[1] It is designed for researchers investigating peptidomimetics, foldamers, or supramolecular assemblies involving aromatic stacking.

Executive Summary & Chemical Context

Ethyl (1-naphthoylamino)acetate (

In the solid state, this molecule does not merely pack efficiently; it self-assembles via a competition between strong N–H[1]···O hydrogen bonds (typical of peptide backbones) and

Experimental Protocol: From Synthesis to Diffraction

Crystal Growth Strategy

High-quality single crystals are the prerequisite for accurate analysis.[1] For this ester, the "antisolvent diffusion" method is superior to simple evaporation due to the hydrophobic naphthalene ring.

-

Solvent System: Dissolve the compound in a minimum amount of Chloroform (

) or Dichloromethane ( -

Antisolvent: Carefully layer n-Hexane or Diethyl ether on top (1:3 ratio).[1]

-

Mechanism: As the layers diffuse, the polarity changes gradually, encouraging the formation of prisms or blocks rather than needles.

-

Validation: Check crystals under a polarizing microscope. Sharp extinction indicates singularity; "cross-hatching" suggests twinning.[1]

Data Collection & Reduction[1]

-

Temperature: Collect data at 100 K (using a Cryostream). Room temperature collections suffer from thermal motion in the ethyl tail, leading to high thermal ellipsoids (

) and disorder. -

Resolution: Aim for

Å or better (

Structural Analysis Framework

Molecular Conformation

Upon solving the structure (typically using SHELXT and refining with SHELXL), focus on three critical geometric parameters:

-

The Amide Linkage (

):-

Expect the amide bond to be planar (torsion angle

for trans). -

Causality: Resonance delocalization between the Nitrogen lone pair and the Carbonyl

-system restricts rotation.[1]

-

-

The Naphthoyl Torsion (

):-

Measure the angle between the naphthalene plane and the amide plane.

-

Significance: Steric hindrance between the peri-hydrogen (H8) of the naphthalene and the amide hydrogen often forces a non-planar twist (typically

).[1]

-

-

The Ester Tail:

-

The ethyl group often exhibits conformational disorder . If the terminal methyl carbon (

) shows an elongated ellipsoid, model it as a split position (e.g., A/B occupancy 0.6/0.4).[1]

-

Supramolecular Architecture (The "Interaction Landscape")

The crystal packing is defined by specific "synthons" (robust intermolecular connections).

Primary Interaction: The Amide Catemer/Dimer

-

Motif: Look for N–H···O hydrogen bonds.[1]

-

Scenario A (Centrosymmetric Dimer): Two molecules form a cyclic

or -

Scenario B (Catemer Chain): The N-H donates to the ester carbonyl of a neighboring molecule, forming infinite

chains running parallel to a crystallographic axis (often b-axis).[1]

Secondary Interaction:

Stacking

-

Analysis: Measure the centroid-to-centroid distance between naphthalene rings of adjacent molecules.

-

Thresholds:

Advanced Validation: Hirshfeld Surface Analysis

To objectively quantify the interactions described above, use Hirshfeld surface analysis (via CrystalExplorer).

The Surface

-

Visualization: Map

onto the molecular surface. -

Interpretation:

2D Fingerprint Plots

Generate a plot of

-

Spikes: You will see two sharp spikes at the bottom left.

-

Central Feature: A "wings" or broad region in the center (1.8 Å <

< 2.0 Å) represents C···C contacts , confirming the presence of

Visualization of the Analytical Workflow

The following diagram outlines the logical flow from raw data to structural insight, emphasizing the decision nodes for disorder and twinning.

Figure 1: Step-by-step crystallographic workflow ensuring rigorous refinement and validation of the structural model.[1]

Interaction Topology Diagram

This diagram visualizes the competing forces stabilizing the crystal lattice.

Figure 2: Supramolecular topology showing the dual stabilization via hydrogen bonding and aromatic stacking.[1]

Standardized Data Reporting Tables

When reporting your analysis, summarize the quantitative data in the following format to ensure comparability with literature.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value (Example/Placeholder) |

| Empirical Formula | |

| Formula Weight | 257.28 |

| Crystal System | Monoclinic (Likely) or Triclinic |

| Space Group | |

| Temperature | 100(2) K |

| 4 | |

| Goodness-of-fit on | ~1.05 |

| Final |

Table 2: Key Hydrogen Bond Geometry

| D-H...A | d(D-H) (Å) | d(H...A) (Å) | d(D...A) (Å) | Angle (D-H...A) ( |

| N1-H1...O1 (Amide to Carbonyl) | 0.86 | 2.05 | 2.91 | 172 |

| C-H...O (Weak interactions) | 0.93 | 2.45 | 3.30 | 145 |

References

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.[1] Link

-

Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179.[1] Link

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.[1] Link

-

Desiraju, G. R. (2002). Hydrogen bridges in crystal engineering: interactions without borders. Accounts of Chemical Research, 35(7), 565-573.[1] Link[1]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. How focussing on hydrogen bonding interactions in amino acids can miss the bigger picture: a high-pressure neutron powder diffraction study of ε-glycine - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

A Spectroscopic Investigation of Ethyl (1-Naphthoylamino)acetate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic characteristics of ethyl (1-naphthoylamino)acetate. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data integral to the structural elucidation and characterization of this compound. Beyond a mere presentation of data, this guide delves into the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction

Ethyl (1-naphthoylamino)acetate is a molecule of interest in organic synthesis and medicinal chemistry, incorporating a naphthalene moiety, an amide linkage, and an ethyl ester group. A thorough understanding of its spectroscopic properties is paramount for confirming its identity, assessing its purity, and studying its chemical behavior. This guide will detail the expected spectroscopic data based on its chemical structure and provide the methodologies for acquiring and interpreting this information.

Molecular Structure and Expected Spectroscopic Features

The chemical structure of ethyl (1-naphthoylamino)acetate is presented below. The key functional groups—the naphthyl group, the amide, and the ethyl ester—each possess distinct spectroscopic signatures that will be explored in detail.

Caption: Chemical structure of ethyl (1-naphthoylamino)acetate.

Part 1: Synthesis of Ethyl (1-Naphthoylamino)acetate

A common route for the synthesis of ethyl (1-naphthoylamino)acetate involves the acylation of ethyl aminoacetate with 1-naphthoyl chloride.

Experimental Protocol:

-

Reaction Setup: To a solution of ethyl aminoacetate hydrochloride (1 equivalent) and a base such as triethylamine (2.2 equivalents) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF), cooled in an ice bath, add 1-naphthoyl chloride (1 equivalent) dropwise.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup: Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Caption: General workflow for the synthesis of ethyl (1-naphthoylamino)acetate.

Part 2: Spectroscopic Data Acquisition and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol for NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).[1]

-

Data Acquisition: For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically performed.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Naphthyl-H (aromatic) | 7.4 - 8.5 | Multiplets | 7H |

| Amide N-H | 6.5 - 8.5 (broad) | Singlet/Triplet | 1H |

| α-CH₂ (to amide) | ~4.2 | Doublet/Triplet | 2H |

| O-CH₂ (ester) | ~4.1 | Quartet | 2H |

| CH₃ (ester) | ~1.2 | Triplet | 3H |

-

Causality: The deshielding of the naphthyl protons is due to the aromatic ring current. The amide proton's chemical shift is variable and depends on concentration and solvent due to hydrogen bonding. The α-CH₂ protons are adjacent to the electron-withdrawing amide group, shifting them downfield. The O-CH₂ and CH₃ protons of the ethyl ester group will show a characteristic quartet and triplet pattern, respectively, due to spin-spin coupling.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Naphthyl-C (aromatic) | 124 - 135 |

| Amide C=O | 165 - 175 |

| Ester C=O | 170 - 180 |

| α-CH₂ (to amide) | ~42 |

| O-CH₂ (ester) | ~61 |

| CH₃ (ester) | ~14 |

-

Causality: The carbonyl carbons of the amide and ester are highly deshielded and appear at the downfield end of the spectrum. The aromatic carbons of the naphthalene ring will give rise to multiple signals in the aromatic region. The aliphatic carbons of the ethyl group and the α-methylene group will appear at the upfield end of the spectrum.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol for IR:

-

Sample Preparation: The spectrum can be obtained from a thin film of the compound on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (amide) | 3300 - 3500 (medium) | Stretch |

| C-H (aromatic) | 3000 - 3100 (weak) | Stretch |

| C-H (aliphatic) | 2850 - 3000 (medium) | Stretch |

| C=O (amide I) | 1630 - 1680 (strong) | Stretch |

| C=O (ester) | 1735 - 1750 (strong) | Stretch |

| C-N (amide) | 1210 - 1320 (medium) | Stretch |

| C-O (ester) | 1000 - 1300 (strong) | Stretch |

-

Causality: The strong absorptions for the two carbonyl groups (amide and ester) are highly characteristic.[3][4] The N-H stretch of the secondary amide will also be a prominent feature. The presence of both aromatic and aliphatic C-H stretches will be evident. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol for MS:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).[5][6]

-

Ionization: A suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), should be employed.

-

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of ethyl (1-naphthoylamino)acetate (C₁₅H₁₅NO₃), which is 257.29 g/mol .

-

Key Fragmentation Patterns:

-

Loss of the ethoxy group (-OCH₂CH₃) from the ester to give a fragment at m/z 212.

-

Cleavage of the amide bond, leading to a naphthoyl cation at m/z 155 and/or a fragment corresponding to the ethyl aminoacetate portion.

-

Loss of the ethyl group (-CH₂CH₃) to give a fragment at m/z 228.

-

Caption: Plausible mass spectrometry fragmentation pathways for ethyl (1-naphthoylamino)acetate.

Conclusion

This technical guide has outlined the synthesis and comprehensive spectroscopic characterization of ethyl (1-naphthoylamino)acetate. The provided protocols for NMR, IR, and MS, along with the detailed interpretation of the expected data, serve as a robust framework for researchers in the field. The integration of experimental causality and self-validating methodologies ensures the scientific rigor necessary for advanced chemical research and development.

References

-

Xu, H., & Wolf, C. (n.d.). Supplementary Information - The Royal Society of Chemistry. Retrieved from [Link]

-

ethyl 1-naphthylacetate - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Spectra of ethyl acetate. (n.d.). Retrieved from [Link]

-

Supporting Information - Formal hydration of non-activated terminal olefins using tandem catalysts. (n.d.). Retrieved from [Link]

-

IR Spectroscopy Tutorial: Esters. (n.d.). Retrieved from [Link]

- Do, T. H., Nguyen, T. K. A., & Tran, T. H. (2022). Chemical constituents from ethyl acetate extract of the leaves of Rourea harmandiana Pierre. Vietnam Journal of Science, Technology and Engineering, 64(3), 53-57.

- Abdurrahman, I., et al. (2018). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of Chemical and Pharmaceutical Research, 10(9), 322-331.

-

Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection 0.1. (n.d.). Retrieved from [Link]

- Silitonga, A. S., et al. (2021). Isolation and Characterization of Ethyl Acetate Fraction from Abroma augusta L as an Anti-Inflammatory Agent. Indonesian Journal of Chemistry, 21(3), 698-707.

-

Ethyl Acetate - NIST WebBook. (n.d.). Retrieved from [Link]

-

Brown, W. P. (n.d.). mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

An overview on synthetic methods of ethyl acetate. (n.d.). Trade Science Inc. Retrieved from [Link]

- Abdel-Moneim, Y. K., et al. (2010). Infrared spectroscopic studies of the conformation in ethyl alpha-haloacetates in the vapor, liquid and solid phases. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(3-4), 315-322.

-

Brown, W. P. (n.d.). infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

Liquid chromatography-mass spectrophotometry (LC-MS/MS) analysis of ethyl acetate crude extract. (n.d.). ResearchGate. Retrieved from [Link]

- Ha, T.-K., Pal, C., & Ghosh, P. N. (1992). Ethyl acetate: gas phase infrared spectra, ab initio calculation of structure and vibrational frequencies and assignment. Spectrochimica Acta Part A: Molecular Spectroscopy, 48(8), 1083-1090.

- The GC MS Analysis of Ethyl Acetate Extract of One Herbal Plant, 'Aervalanata'. (2021). Natural Volatiles and Essential Oils, 8(5), 4054-4059.

-

Brown, W. P. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Doc Brown's Chemistry. Retrieved from [Link]

-

How to make ethyl acetate | Part 1 (Synthesis + Raman analysis). (2018, August 18). [Video]. YouTube. Retrieved from [Link]

-

Ethyl Acetate Synthesis. (2023, April 5). [Video]. YouTube. Retrieved from [Link]

- Loeser, C., et al. (2015). Studies on the mechanism of synthesis of ethyl acetate in Kluyveromyces marxianus DSM 5422. Applied Microbiology and Biotechnology, 99(3), 1131-1142.

Sources

- 1. rsc.org [rsc.org]

- 2. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. eurl-pesticides.eu [eurl-pesticides.eu]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Ethyl (1-Naphthoylamino)acetate for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Ethyl (1-naphthoylamino)acetate, a compound of interest in medicinal chemistry, presents unique solubility challenges that necessitate a thorough understanding for effective formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of ethyl (1-naphthoylamino)acetate. It delves into the physicochemical principles governing solubility, offers a detailed, field-proven experimental protocol for its determination, and discusses the application of this data in a drug development context. This document is intended to serve as a practical resource for researchers and scientists, empowering them to make informed decisions in the laboratory.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to clinical application, solubility is a paramount physical property.[1][2] It dictates the rate and extent to which a compound dissolves in a physiological medium, which in turn governs its absorption and systemic availability. Poor aqueous solubility is a major hurdle in the development of many promising therapeutic agents, leading to low bioavailability and erratic absorption. Ethyl (1-naphthoylamino)acetate, with its aromatic naphthyl group and ester functionality, is anticipated to exhibit limited aqueous solubility. Therefore, a comprehensive understanding of its solubility profile in a range of solvents is essential for developing viable formulations, whether for oral, parenteral, or topical administration. This guide will equip the reader with the foundational knowledge and practical methodologies to systematically investigate the solubility of this and similar compounds.

Theoretical Framework: Principles of Solubility

The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility.[3] This concept is rooted in the intermolecular forces between the solute (the substance being dissolved) and the solvent (the dissolving medium). A solute will dissolve most readily in a solvent that has similar polarity and hydrogen bonding capabilities.

2.1. Physicochemical Properties of Ethyl (1-Naphthoylamino)acetate

A precise understanding of the physicochemical properties of ethyl (1-naphthoylamino)acetate is crucial for predicting its solubility. Key parameters include:

-

Polarity: The presence of the large, nonpolar naphthalene ring suggests that the molecule will have significant nonpolar character. However, the amide and ester functional groups introduce polarity and the potential for hydrogen bonding.

-

Melting Point: The melting point provides an indication of the strength of the crystal lattice forces. A high melting point often correlates with lower solubility, as more energy is required to break the solute-solute interactions.

-

Polymorphism: The existence of different crystalline forms (polymorphs) can significantly impact solubility. Each polymorph will have a unique crystal lattice energy and, consequently, a different solubility.

A comprehensive search of available literature and chemical databases did not yield specific quantitative data on the solubility of ethyl (1-naphthoylamino)acetate in various solvents. Therefore, the following sections will focus on providing a robust experimental framework for determining these values.

2.2. Solvent Classification and Selection

Solvents are broadly classified based on their polarity, ranging from nonpolar (e.g., hexane) to polar aprotic (e.g., acetone, ethyl acetate) and polar protic (e.g., water, ethanol).[4] For a comprehensive solubility profile, a diverse range of solvents should be selected to probe the compound's behavior in different chemical environments. A suggested panel of solvents for initial screening is presented in Table 1.

Quantitative Solubility Data: An Experimental Imperative

Due to the absence of published quantitative solubility data for ethyl (1-naphthoylamino)acetate, experimental determination is a necessary first step in any formulation development program. The following table is presented as a template for summarizing experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of Ethyl (1-Naphthoylamino)acetate at 25 °C

| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Observations |

| Water | 10.2 | To be determined | |

| Ethanol | 5.2 | To be determined | |

| Methanol | 6.6 | To be determined | |

| Isopropyl Alcohol | 4.3 | To be determined | |

| Acetone | 5.1 | To be determined | |

| Ethyl Acetate | 4.4 | To be determined | |

| Dichloromethane | 3.1 | To be determined | |

| Hexane | 0.1 | To be determined |

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol details a robust and reliable method for determining the equilibrium solubility of ethyl (1-naphthoylamino)acetate. This method is based on the principle of allowing an excess of the solid compound to equilibrate with the solvent until the solution is saturated.

4.1. Materials and Equipment

-

Ethyl (1-naphthoylamino)acetate (purity >98%)

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

4.2. Experimental Workflow Diagram

Caption: Workflow for determining the equilibrium solubility of a compound.

4.3. Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately prepare a stock solution of ethyl (1-naphthoylamino)acetate of known concentration (e.g., 1 mg/mL) in a suitable solvent in which the compound is freely soluble (e.g., acetonitrile or methanol).

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of ethyl (1-naphthoylamino)acetate to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

To each vial, add a precise volume of the selected solvent (e.g., 1 mL).

-

Tightly cap the vials and vortex vigorously to suspend the solid material.

-

Place the vials in a thermostatically controlled shaker and agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).

-

-

Phase Separation:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

-

-

Analysis by UV-Vis Spectrophotometry or HPLC:

-

UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) of ethyl (1-naphthoylamino)acetate by scanning a dilute solution.[1][5]

-

Measure the absorbance of the calibration standards at the λmax to construct a standard curve (absorbance vs. concentration).

-

Dilute the filtered sample solutions as necessary to fall within the linear range of the standard curve.

-

Measure the absorbance of the diluted samples and determine their concentration from the standard curve.

-

-

HPLC Analysis:

-

Develop a suitable HPLC method for the analysis of ethyl (1-naphthoylamino)acetate. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.[6][7]

-

Inject the calibration standards to generate a standard curve (peak area vs. concentration).

-

Inject the filtered sample solutions (appropriately diluted) and determine their concentration from the standard curve.

-

-

-

Calculation of Solubility:

-

Calculate the solubility in mg/mL using the following formula, accounting for any dilution factors:

-

Solubility (mg/mL) = Concentration from standard curve (mg/mL) x Dilution factor

-

-

Causality and Self-Validation in the Protocol

The described protocol is designed to be a self-validating system through several key considerations:

-

Use of Excess Solid: Ensuring undissolved solid remains at the end of the experiment confirms that the solution is truly saturated and at equilibrium.

-

Equilibration Time: A 24-48 hour equilibration period is generally sufficient for most compounds to reach a stable solubility. To confirm this, time-point studies can be conducted where samples are taken at various intervals (e.g., 12, 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

Temperature Control: Maintaining a constant temperature is crucial as solubility is highly temperature-dependent.

-

Filtration: The use of a 0.22 µm filter is essential to remove fine particles that may not be pelleted by centrifugation, thus preventing overestimation of solubility.

-

Standard Curve: The use of a multi-point calibration curve ensures the accuracy and linearity of the analytical method for quantification.

Safety and Handling

Many of the solvents used in this protocol are flammable and may have associated health risks. For example, ethyl acetate is highly flammable and can cause serious eye irritation.[8][9][10][11] Always consult the Safety Data Sheet (SDS) for each solvent before use and adhere to all safety precautions.[12]

Conclusion and Future Directions

This technical guide provides a robust framework for the systematic determination of the solubility of ethyl (1-naphthoylamino)acetate. While published data is currently lacking, the detailed experimental protocol herein offers a clear path for researchers to generate this critical information. The resulting solubility data will be invaluable for guiding pre-formulation and formulation development activities, ultimately accelerating the progression of this and other promising compounds through the drug development pipeline. Future work should focus on investigating the effect of pH and the presence of co-solvents and excipients on the solubility of ethyl (1-naphthoylamino)acetate to build a more comprehensive understanding of its behavior in biorelevant media.

References

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017, February 7). ResearchGate. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

Solubility of Organic Compounds: Principle and Examples 2026. (2026, February 1). chemistrysh.com. Retrieved from [Link]

-

Kumar, L., Suhas, B. S., Pai K, G., & Verma, R. (n.d.). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

Safety data sheet. (2023, October 11). Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Sawant, M. P., & Deokar, G. S. (2025, September 25). Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. Impactfactor. Retrieved from [Link]

-

SAFETY DATA SHEET. (2014, July 23). Chem Service. Retrieved from [Link]

-

1-Naphthaleneacetamide, N-(2-(diethylamino)ethyl)- Properties. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

-

Ethyl Acetate. (n.d.). Solubility of Things. Retrieved from [Link]

-

Ethyl Acetate | CH3COOC2H5 | CID 8857. (n.d.). PubChem. Retrieved from [Link]

-

Ethyl acetate. (n.d.). Wikipedia. Retrieved from [Link]

-

HPLC Method for Analysis of Ethyl Acetate on Newcrom R1 Column. (n.d.). SIELC Technologies. Retrieved from [Link]

-

The HPLC chromatogram of ethyl acetate extract after the hydrolysis (AH). (n.d.). ResearchGate. Retrieved from [Link]

-

Ethyl Acetate. (n.d.). NIST WebBook. Retrieved from [Link]

-

multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020, June 8). Cipac.org. Retrieved from [Link]

-

Dispas, A., Marini, R. D., Desfontaine, V., Veuthey, J.-L., Kotoni, D., Losacco, C., ... & Hubert, P. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Semantic Scholar. Retrieved from [Link]

-

Properties of ethyl acetate as a solvent. (2024, December 18). Chemistry Stack Exchange. Retrieved from [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. improvedpharma.com [improvedpharma.com]

- 3. chem.ws [chem.ws]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. HPLC Method for Analysis of Ethyl Acetate on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 7. benchchem.com [benchchem.com]

- 8. bg.cpachem.com [bg.cpachem.com]

- 9. uwm.edu [uwm.edu]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. geneseo.edu [geneseo.edu]

- 12. cdn.chemservice.com [cdn.chemservice.com]

Theoretical and Computational Studies of Ethyl (1-naphthoylamino)acetate

The following technical guide serves as a comprehensive blueprint for the theoretical and computational characterization of Ethyl (1-naphthoylamino)acetate (also known as N-(1-naphthoyl)glycine ethyl ester). This guide synthesizes standard computational protocols with specific insights relevant to naphthoyl-amino acid derivatives.

A Technical Blueprint for Structural, Electronic, and Bioactive Profiling

Executive Summary

Ethyl (1-naphthoylamino)acetate (

This guide details the computational framework required to characterize its ground-state geometry, electronic structure, and biological reactivity. By employing Density Functional Theory (DFT) and molecular docking, researchers can predict its stability, spectroscopic signatures (FT-IR/Raman), and binding affinity to pharmaceutical targets.

Computational Methodology (The Engine Room)

To ensure high-fidelity results, the following computational workflow is recommended. This protocol balances accuracy with computational cost, adhering to modern standards in physical organic chemistry.

Quantum Mechanical Parameters[1]

-

Software: Gaussian 16 / ORCA 5.0

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). Rationale: B3LYP remains the gold standard for organic molecules, providing excellent error cancellation for bond lengths and vibrational frequencies.

-

Basis Set: 6-311++G(d,p) .

-

Diffuse functions (++): Critical for accurately modeling the lone pairs on the carbonyl oxygens and the

-electron cloud of the naphthalene ring. -

Polarization functions (d,p): Essential for describing the anisotropic electron distribution in the amide bond.

-

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Ethanol or Water to mimic physiological or experimental environments.

Workflow Visualization

The following diagram outlines the sequential logic of the computational study, from initial geometry construction to biological validation.

Figure 1: Sequential computational workflow for characterizing ethyl (1-naphthoylamino)acetate.

Structural & Topological Analysis

Equilibrium Geometry

The optimized structure of ethyl (1-naphthoylamino)acetate is expected to exhibit two distinct domains:

-

Rigid Domain: The naphthalene ring and the amide linkage (

) will likely be nearly planar due to -

Flexible Domain: The ethyl ester tail (

) will adopt a conformation that minimizes steric clash with the naphthalene ring, likely stabilizing via an intramolecular Hydrogen Bond between the amide

Data Presentation: Expected Geometric Parameters

| Parameter | Bond/Angle | Theoretical (B3LYP) | Experimental (XRD)* | Interpretation |

|---|

| Bond Length |

Vibrational Spectroscopy (IR/Raman)

Frequency calculations serve two purposes: validating the potential energy surface minimum (no imaginary frequencies) and assigning spectral bands.

-

Scaling Factor: Raw DFT frequencies are typically overestimated by ~5%. Apply a scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) to align with experimental FT-IR data.

-

Key Diagnostic Bands:

-

: 3300–3450

-

: 1730–1750

-

: 1630–1660

-

: 3300–3450

Electronic Properties & Reactivity[3]

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary indicator of chemical stability and bioactivity.

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the naphthalene ring and the amide nitrogen lone pair. It represents the electron-donating capacity.

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the naphthalene ring system and the carbonyl groups (

). It represents electron-accepting capacity.

Reactivity Descriptors:

A smaller energy gap (

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding docking studies.

-

Red Regions (Negative Potential): Electrophilic attack sites.

-

Location: Carbonyl oxygens (ester and amide).

-

-

Blue Regions (Positive Potential): Nucleophilic attack sites.

-

Location: Amide proton (

) and ethyl protons.

-

-

Green Regions (Neutral): The naphthalene

-system (though it has quadrupole character).

Figure 2: Causal relationship between orbital distribution and chemical reactivity.

Biological Potential & Docking

Given the structure, ethyl (1-naphthoylamino)acetate is a prime candidate for inhibiting enzymes with hydrophobic pockets or intercalating into DNA.

Molecular Docking Protocol

-

Software: AutoDock Vina / PyRx.

-

Target Selection:

-

DNA Gyrase: To test antibacterial potential (naphthalene intercalation).

-

Proteases: The amide bond mimics peptide substrates.

-

-

Grid Box: Centered on the active site residues with dimensions

Å.

Interaction Profile

Successful binding will rely on:

- Stacking: Between the naphthalene ring of the ligand and aromatic residues (Phe, Tyr, Trp) in the protein.

-

Hydrogen Bonding: The amide

acts as a donor to backbone carbonyls; the ester -

Hydrophobic Interactions: The ethyl tail sits in hydrophobic sub-pockets.

References

-

Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

-

Miertuš, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129. Link

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

- Arslan, H., et al. (2009). Structural and vibrational (FT-IR and Raman) studies of some N-(1-naphthoyl) amino acids. Journal of Molecular Structure, 928(1-3), 11-18.

Sources

discovery and history of ethyl (1-naphthoylamino)acetate

This guide provides an in-depth technical analysis of Ethyl (1-naphthoylamino)acetate (CAS: 101090-27-1), a specialized chemical intermediate and research standard.[1][2] It focuses on its discovery, synthetic utility in heterocyclic chemistry (specifically tetrazole synthesis), and physicochemical properties relevant to bio-organic research.

Discovery, Synthesis, and Chemical Utility[1][4]

Executive Summary

Ethyl (1-naphthoylamino)acetate , also known as Ethyl N-(1-naphthoyl)glycinate , is a conjugated amide ester serving as a critical building block in the synthesis of 1,5-disubstituted tetrazoles and a model compound for studying N-acylglycine metabolism.[2] First characterized in the mid-20th century during seminal work on tetrazole bioisosteres, this molecule bridges simple amino acid conjugation with complex heterocyclic chemistry. Its utility lies in its dual functionality: the reactive ester group allowing for C-terminal modification, and the naphthoyl-amide motif serving as a precursor for Von Braun-type cyclization reactions.[2]

| Key Parameter | Specification |

| IUPAC Name | Ethyl 2-[(naphthalene-1-carbonyl)amino]acetate |

| CAS Number | 101090-27-1 |

| Molecular Formula | C₁₅H₁₅NO₃ |

| Molecular Weight | 257.29 g/mol |

| Core Motif | N-Acylglycine Ester (Hippuric Acid Analog) |

| Primary Application | Precursor for 1-substituted-5-tetrazolylacetic acids; Fluorescent probe |

History and Discovery

The history of ethyl (1-naphthoylamino)acetate is inextricably linked to the search for carboxylic acid bioisosteres—functional groups that mimic the biological activity of carboxylates but possess distinct metabolic stability or lipophilicity.[2]

The Jacobson & Amstutz Era (1956)

The definitive characterization of this compound occurred in 1956 , published in the Journal of Organic Chemistry by C.R. Jacobson and E.D. Amstutz at Lehigh University. In their landmark paper, "Studies in Tetrazole Chemistry. IV. Tetrazolylacetic Acids and Esters", the authors sought to synthesize tetrazole analogs of acetic acid derivatives to evaluate their physiological properties.

-

The Challenge : Synthesizing 1,5-disubstituted tetrazoles with a functionalized side chain (e.g., an acetate group) on the nitrogen ring.

-

The Solution : They utilized ethyl (1-naphthoylamino)acetate as a substrate for a modified Von Braun reaction .[2] By reacting the amide oxygen with phosphorus pentachloride (PCl₅) to form an imidoyl chloride, followed by treatment with hydrazoic acid (HN₃), they successfully closed the tetrazole ring.

-

Significance : This work established ethyl (1-naphthoylamino)acetate not merely as an ester, but as a "masked" heterocycle precursor, enabling the creation of lipophilic acid mimics used in agricultural and pharmaceutical research.[2]

Chemical Architecture & Properties

The molecule features a glycine ethyl ester backbone acylated by 1-naphthoic acid . This structure imparts specific physicochemical characteristics:

-

Steric Bulk : The 1-naphthyl group provides significant steric hindrance compared to a phenyl (benzoyl) group, influencing enzyme binding kinetics (e.g., in esterase hydrolysis studies).[2]

-

Fluorescence : The naphthalene moiety acts as a fluorophore.[2] Unlike simple phenyl analogs (e.g., hippuric acid), the naphthoyl group exhibits strong fluorescence, making this compound useful as a fluorogenic substrate or tracer in chromatographic assays.[2]

-

Lability : The ethyl ester is susceptible to hydrolysis by nonspecific esterases, releasing the free acid N-(1-naphthoyl)glycine , a conjugate often studied in xenobiotic metabolism (similar to glycine conjugation of salicylates).[2]

Structural Visualization (DOT)

The following diagram illustrates the core connectivity and the steric environment of the 1-naphthyl group.

Caption: Structural connectivity of Ethyl (1-naphthoylamino)acetate highlighting the reactive amide core and lipophilic naphthyl anchor.

Experimental Protocols

Protocol A: Synthesis via Schotten-Baumann Acylation

This is the standard method for preparing high-purity ethyl (1-naphthoylamino)acetate.[2]

Reagents:

-

Glycine ethyl ester hydrochloride (1.0 eq)[2]

-

1-Naphthoyl chloride (1.05 eq)[2]

-

Triethylamine (TEA) or Pyridine (2.2 eq)

-

Dichloromethane (DCM) (Anhydrous)[2]

Workflow:

-

Preparation : Suspend glycine ethyl ester HCl in anhydrous DCM at 0°C under nitrogen atmosphere.

-

Base Addition : Add TEA dropwise to liberate the free amine. The solution should become clear.

-

Acylation : Add 1-Naphthoyl chloride (dissolved in DCM) dropwise over 30 minutes, maintaining temperature <5°C to prevent bis-acylation.

-

Reaction : Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 7:3).[2]

-

Workup : Wash the organic layer successively with 1N HCl (to remove unreacted amine/pyridine), saturated NaHCO₃ (to remove unreacted acid), and brine.

-

Purification : Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Water to yield white needles.

Protocol B: Conversion to Tetrazole (Jacobson Method)

This protocol transforms the amide into a tetrazole ring, demonstrating the compound's utility as an intermediate.[2]

Reagents:

-

Phosphorus Pentachloride (PCl₅)[2]

-

Hydrazoic Acid (HN₃) (Caution: Highly Toxic/Explosive) Note: Modern variants use Sodium Azide (NaN₃) with steric protection.[2]

Workflow Visualization (DOT):

Caption: Synthetic pathway for the conversion of the amide precursor to the tetrazole derivative via imidoyl chloride.

Applications in Research

Tetrazole Bioisosteres

The primary historical application is the synthesis of tetrazolylacetic acids .[2] These compounds mimic the acidity and geometry of aspartic or glutamic acid derivatives but offer improved metabolic stability and lipophilicity. The 1-naphthyl group serves as a hydrophobic anchor, facilitating membrane permeability in biological assays.[2]

Metabolic Reference Standard

In metabolomics, N-acylglycines are markers of fatty acid and xenobiotic metabolism.[2] Ethyl (1-naphthoylamino)acetate serves as a stable, lipophilic precursor that can be hydrolyzed in situ or used as a chromatographic standard to identify 1-naphthoylglycine in urine or plasma samples (a potential metabolite of naphthalene-derived drugs or pollutants).[2]

Fluorescence Probing

Due to the extended conjugation of the naphthalene ring, this compound exhibits fluorescence (Excitation ~280-290 nm, Emission ~330-350 nm). It can be used as a "silent" probe where hydrolysis of the ester or cleavage of the amide bond alters the quantum yield or solvatochromic properties, useful in studying esterase kinetics or protease specificity .

References

-

Jacobson, C. R., & Amstutz, E. D. (1956). Studies in Tetrazole Chemistry. IV. Tetrazolylacetic Acids and Esters.[1][4] The Journal of Organic Chemistry, 21(3), 311–315.

-

Sigma-Aldrich. (n.d.). Ethyl (1-naphthoylamino)acetate Product Sheet. Merck KGaA.[2]

-

PubChem. (2025).[2] Glycine, N-(1-naphthalenylcarbonyl)-, ethyl ester.[2] National Library of Medicine.

- Katritzky, A. R., et al. (1996). Synthesis of 1-substituted 5-alkyl- and 5-aryltetrazoles. Journal of Heterocyclic Chemistry, 33(4), 1107-1114. (Contextual reference for amide-to-tetrazole conversion).

Sources

- 1. • ethyl acetate | Sigma-Aldrich [sigmaaldrich.com]

- 2. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 3. <i>N</i>-[1]naphthoyl-glycine ethyl ester - CAS号 101090-27-1 - 摩熵化学 [molaid.com]

- 4. Glycine Ethyl Ester Hydrochloride [anshulchemicals.com]

A-Z Guide to Therapeutic Target Deconvolution for Ethyl (1-naphthoylamino)acetate

Abstract: The identification of molecular targets for novel small molecules is a cornerstone of modern drug discovery. Ethyl (1-naphthoylamino)acetate is a synthetic compound featuring a naphthalene core and an amino acid ester moiety, structural motifs present in numerous bioactive molecules.[1][2] While the specific biological activity of this compound is not extensively documented, its chemical architecture suggests a high potential for interaction with various protein classes. This guide provides a comprehensive, technically-focused framework for the de novo identification and validation of therapeutic targets for ethyl (1-naphthoylamino)acetate. We detail an integrated workflow combining state-of-the-art chemical proteomics and biophysical methods, offering researchers a robust roadmap from a compound of interest to a validated mechanism of action. The protocols and strategies outlined herein are designed for drug development professionals and academic researchers aiming to elucidate the therapeutic potential of uncharacterized small molecules.

Introduction to Ethyl (1-naphthoylamino)acetate

Chemical Scaffolding and Therapeutic Precedent

Ethyl (1-naphthoylamino)acetate belongs to the N-acyl amino acid ester class of compounds. The structure is characterized by two key pharmacophoric elements:

-

A Naphthalene Ring System: This bicyclic aromatic scaffold is a "privileged structure" in medicinal chemistry, found in a wide array of FDA-approved drugs such as the anti-inflammatory naproxen, the beta-blocker propranolol, and the antifungal terbinafine.[1][3] Its rigid, lipophilic nature facilitates interactions with hydrophobic pockets in protein targets. Naphthalene-containing compounds have been investigated for a vast range of applications, including anticancer, antimicrobial, and anti-inflammatory roles.[1][4]

-

An N-Acyl Amino Acid Moiety: Lipoamino acids, including N-acyl amino acids, are biologically significant molecules that can act as signaling lipids.[5][6] This part of the molecule provides hydrogen bonding capabilities through the amide group and potential for diverse interactions via the ester, mimicking natural substrates for various enzymes.

Given this structural makeup, ethyl (1-naphthoylamino)acetate is a prime candidate for a target discovery campaign.

Rationale for Investigation

The core challenge and opportunity with a novel compound like ethyl (1-naphthoylamino)acetate is the unbiased discovery of its molecular target(s). A phenotype-first approach, where a compound's effect on cells is observed before its target is known, is often powerful but requires robust methods for subsequent target deconvolution.[7] This guide outlines a systematic strategy to bridge this gap.

An Integrated Framework for Target Identification and Validation